5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-methoxyaniline with thiourea in the presence of a suitable catalyst . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethanol or water, to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine can be compared with other similar compounds, such as:
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
These compounds share a similar thiazole core but differ in their substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-(4-bromo-2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-8-4-6(11)2-3-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
JWEVOOVZAVDVGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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